5-Bromo-1-(p-tolyl)-1H-pyrrole-2-carbonitrile
Overview
Description
5-Bromo-1-(p-tolyl)-1H-pyrrole-2-carbonitrile:
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 5-Bromo-1-(p-tolyl)-1H-pyrrole-2-carbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-bromo-1H-pyrrole-2-carbonitrile and p-tolyl bromide.
Reaction Conditions: The reaction is usually carried out under anhydrous conditions to prevent hydrolysis. A common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to introduce the p-tolyl group.
Catalysts and Solvents: Palladium catalysts, such as palladium acetate or palladium chloride, are commonly used. Solvents like tetrahydrofuran or dimethylformamide are employed to dissolve the reactants and facilitate the reaction.
Temperature and Time: The reaction is typically conducted at elevated temperatures, ranging from 80°C to 120°C, for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods:
In an industrial setting, the synthesis of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Industrial production may also incorporate advanced purification techniques, such as recrystallization or chromatography, to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom at the 5-position can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles, such as amines or thiols.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the p-tolyl group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction Reactions: The cyano group at the 2-position can be reduced to an amine group using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate are used under mild conditions, typically in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are used under anhydrous conditions.
Major Products:
Substitution: Formation of substituted pyrroles with various functional groups.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: The compound serves as a building block for the synthesis of more complex heterocyclic compounds and natural product analogs.
Catalysis: It is used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Biology:
Biological Probes: The compound is used in the design of biological probes for studying enzyme activity and protein interactions.
Drug Discovery: It serves as a scaffold for the development of potential therapeutic agents targeting specific biological pathways.
Medicine:
Pharmaceutical Intermediates: The compound is used in the synthesis of pharmaceutical intermediates, contributing to the development of new drugs.
Anticancer Research: It is investigated for its potential anticancer properties, particularly in inhibiting specific cancer cell lines.
Industry:
Material Science: The compound is used in the development of advanced materials, such as organic semiconductors and conductive polymers.
Agrochemicals: It is explored for its potential use in agrochemicals, including herbicides and fungicides.
Mechanism of Action
The mechanism of action of 5-Bromo-1-(p-tolyl)-1H-pyrrole-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzyme activity, binding to the active site and preventing substrate binding or catalysis. It may also interact with cellular receptors, altering signal transduction pathways and affecting cellular processes such as proliferation, apoptosis, and differentiation.
Comparison with Similar Compounds
- 5-Bromo-1-(p-tolyl)-1H-imidazole
- 5-Bromo-1-(p-tolyl)-1H-pyrrole
- 5-Bromo-1-(p-tolyl)-1H-pyrazole
Comparison:
- Structural Differences: While all these compounds share the 5-bromo and p-tolyl groups, they differ in the heterocyclic ring structure (pyrrole, imidazole, pyrazole).
- Reactivity: The presence of different heteroatoms (nitrogen in pyrrole, imidazole, and pyrazole) influences their reactivity and the types of reactions they undergo.
- Applications: Each compound has unique applications based on its structural features. For example, imidazoles are widely used in pharmaceuticals, while pyrroles are important in material science.
Properties
IUPAC Name |
5-bromo-1-(4-methylphenyl)pyrrole-2-carbonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrN2/c1-9-2-4-10(5-3-9)15-11(8-14)6-7-12(15)13/h2-7H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKZJKRTWAWJZPG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=CC=C2Br)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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